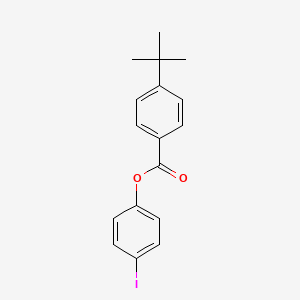

4-Iodophenyl 4-tert-butylbenzoate

Description

Properties

Molecular Formula |

C17H17IO2 |

|---|---|

Molecular Weight |

380.22 g/mol |

IUPAC Name |

(4-iodophenyl) 4-tert-butylbenzoate |

InChI |

InChI=1S/C17H17IO2/c1-17(2,3)13-6-4-12(5-7-13)16(19)20-15-10-8-14(18)9-11-15/h4-11H,1-3H3 |

InChI Key |

PPOXXFZOINYKEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)I |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4 Iodophenyl 4 Tert Butylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and environment of each atom can be determined.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 4-Iodophenyl 4-tert-butylbenzoate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the tert-butyl group.

Based on the analysis of structurally related compounds, such as tert-butyl 4-iodobenzoate (B1621894) and 4-iodophenol (B32979), the following proton environments can be predicted for this compound:

tert-Butyl Group: A sharp singlet peak is expected for the nine equivalent protons of the tert-butyl group, appearing in the upfield region of the spectrum. For the related compound tert-butyl 4-iodobenzoate, this signal appears at approximately 1.58 ppm.

4-tert-Butylbenzoyl Moiety: The aromatic protons on the 4-tert-butylbenzoyl portion of the molecule are expected to appear as two distinct doublets due to ortho-coupling. The protons ortho to the carbonyl group are typically shifted downfield compared to the protons meta to the carbonyl group. In a similar environment, these protons would likely appear in the range of 7.8-8.1 ppm.

4-Iodophenyl Moiety: The protons on the 4-iodophenyl ring will also present as two doublets. The iodine atom's electron-withdrawing and anisotropic effects will influence their chemical shifts. It is anticipated that these protons will resonate in the aromatic region, likely between 7.0 and 7.8 ppm. For instance, in 4-iodophenol, the aromatic protons appear as two doublets centered around 6.9 ppm and 7.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.3-1.6 | Singlet |

| Aromatic (2H, ortho to C=O) | ~7.9-8.1 | Doublet |

| Aromatic (2H, meta to C=O) | ~7.4-7.6 | Doublet |

| Aromatic (2H, ortho to -O-) | ~7.0-7.2 | Doublet |

| Aromatic (2H, meta to -O-) | ~7.7-7.9 | Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Drawing from data for tert-butyl 4-iodobenzoate and 4-iodophenol, the predicted chemical shifts for the carbon atoms in the target molecule are as follows:

tert-Butyl Group: The quaternary carbon and the three methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum. The quaternary carbon is expected around 35 ppm, and the methyl carbons around 31 ppm.

Carbonyl Carbon: The ester carbonyl carbon is characteristically found in the downfield region, typically between 160 and 170 ppm.

Aromatic Carbons: The aromatic carbons will resonate in the range of approximately 115 to 155 ppm. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly influenced by the heavy atom effect, appearing at a lower field than a typical aromatic C-H carbon but at a higher field than a carbon attached to a more electronegative halogen. For 4-iodophenol, the C-I signal is observed around 83 ppm. The carbon attached to the ester oxygen (C-O) in the iodophenyl ring is expected around 150 ppm. The other aromatic carbons will have shifts determined by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| tert-Butyl (CH₃) | ~28 |

| tert-Butyl (Quaternary C) | ~81 |

| Carbonyl (C=O) | ~164-166 |

| Aromatic (C-I) | ~90-95 |

| Aromatic (C-O) | ~150-152 |

| Other Aromatic Carbons | ~122-140 |

Two-Dimensional NMR Techniques for Connectivity and Proximity

While no direct experimental 2D NMR data for this compound is available in the searched literature, standard techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the structure.

COSY: A COSY spectrum would reveal the coupling between adjacent protons. This would confirm the ortho-coupling between the aromatic protons on each of the phenyl rings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated aromatic and aliphatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connectivity between the tert-butyl group and its attached phenyl ring, as well as the ester linkage between the benzoyl and iodophenyl moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. This could provide information about the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₇H₁₇IO₂), the molecular weight is approximately 380.22 g/mol .

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 380. The presence of iodine would be indicated by its characteristic isotopic pattern. The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the tert-butyl group: A common fragmentation for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, followed by the loss of isobutylene (B52900). This would result in a peak at m/z 323 ([M - C₄H₉]⁺).

Cleavage of the ester bond: The ester linkage can cleave in two primary ways:

Formation of the 4-tert-butylbenzoyl cation, which would give a peak at m/z 161.

Formation of the 4-iodophenoxy radical, leading to the detection of the 4-iodophenol cation at m/z 220 after hydrogen rearrangement, or the 4-iodophenyl cation at m/z 204.

Loss of CO: The benzoyl cation (m/z 161) could further lose a molecule of carbon monoxide to give the tert-butylphenyl cation at m/z 133.

Low-resolution mass spectrometry data for the related isomer, tert-butyl 4-iodobenzoate, shows a molecular ion peak at m/z 304.1 [M+H]⁺, consistent with its molecular formula C₁₁H₁₃IO₂. chemicalbook.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity of Fragment |

| 380 | [M]⁺ (Molecular Ion) |

| 323 | [M - C₄H₉]⁺ |

| 220 | [HOC₆H₄I]⁺ |

| 204 | [C₆H₄I]⁺ |

| 161 | [ (CH₃)₃CC₆H₄CO ]⁺ |

| 133 | [ (CH₃)₃CC₆H₄ ]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1710-1740 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), C-O stretching of the ester (around 1300-1100 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region). The C-I stretching vibration is expected to appear at a low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. The C=C stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The symmetric breathing mode of the para-substituted rings would also be Raman active. The C-I bond, being highly polarizable, should give a strong Raman signal at a low wavenumber.

Theoretical calculations on phenyl benzoate (B1203000) have shown good agreement between calculated and experimental IR and Raman spectra, providing a basis for the interpretation of the spectra of its derivatives. nih.govuq.edu.au

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR, Raman |

| Ester C=O Stretch | 1710-1740 | IR (strong) |

| Aromatic C=C Stretch | 1600-1450 | IR, Raman |

| Ester C-O Stretch | 1300-1100 | IR |

| C-I Stretch | < 600 | Raman (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides insights into the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic systems.

The presence of the two aromatic rings connected by an ester linkage creates an extended conjugated system. The exact position of the absorption maxima (λ_max) will depend on the solvent and the specific electronic effects of the substituents. The 4-tert-butyl group is weakly electron-donating, while the iodine atom is electron-withdrawing via induction but can also participate in resonance. The ester group is electron-withdrawing.

Based on related structures, it is anticipated that this compound will exhibit strong absorption in the UV region, likely with a primary absorption band (π → π) around 250-280 nm. A second, weaker band at a longer wavelength, corresponding to an n → π transition of the carbonyl group, may also be observed. The presence of the iodine atom may cause a slight red shift (bathochromic shift) compared to the non-iodinated analogue due to its ability to extend conjugation through its p-orbitals.

X-ray Crystallography for Solid-State Molecular Architecture

Detailed structural information for this compound, including its crystal structure, unit cell parameters, molecular conformation, and intermolecular interactions, is not publicly available in the searched academic literature and crystallographic databases. While synthesis methods for related compounds have been described, specific X-ray diffraction studies on this compound have not been reported in the accessed resources.

Therefore, the following subsections on Crystal Structure Determination and Unit Cell Parameters, Molecular Conformation and Dihedral Angle Analysis, and Intermolecular Interactions and Crystal Packing cannot be populated with specific experimental data for the target compound at this time. Further research and experimental investigation would be required to determine these crystallographic details.

Crystal Structure Determination and Unit Cell Parameters

The determination of the crystal structure of this compound would first involve the growth of high-quality single crystals suitable for X-ray diffraction analysis. Once obtained, the crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and processed.

This data would allow for the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.), the space group, and the dimensions of the unit cell. The unit cell is the basic repeating unit of the crystal lattice, defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). The number of molecules per unit cell (Z) would also be determined. A hypothetical data table for such findings is presented below.

| Crystal Data | Hypothetical Values for this compound |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| Radiation | Data Not Available |

| Temperature (K) | Data Not Available |

Molecular Conformation and Dihedral Angle Analysis

The refined crystal structure would reveal the precise spatial arrangement of the atoms within the this compound molecule. Key conformational features, such as the planarity of the phenyl rings and the orientation of the ester linkage and the tert-butyl group, would be elucidated.

| Dihedral Angle | Hypothetical Value (°) |

| (Iodo)Phenyl Ring Plane vs. (Benzoate) Phenyl Ring Plane | Data Not Available |

| C(aryl)-O-C(carbonyl)-C(aryl) | Data Not Available |

| O=C-O-C(aryl) | Data Not Available |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. Understanding these interactions is vital as they influence properties such as melting point, solubility, and polymorphism.

Mechanistic Investigations into the Reactivity of 4 Iodophenyl 4 Tert Butylbenzoate

Reactivity of the Ester Functional Group

The ester linkage in 4-Iodophenyl 4-tert-butylbenzoate is susceptible to several types of reactions, primarily centered around the carbonyl group and the tert-butyl group.

Nucleophilic Acyl Substitution Mechanisms at the Benzoate (B1203000) Ester

Nucleophilic acyl substitution is a fundamental reaction of esters. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, regenerating the carbonyl double bond. vanderbilt.eduopenstax.org The reactivity of the ester towards nucleophilic attack is influenced by the electronic nature of both the acyl and the alkoxy groups. openstax.org

In the case of benzoate esters, the general mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon of the benzoate ester, leading to the formation of a tetrahedral intermediate. vanderbilt.edumasterorganicchemistry.com

Leaving Group Departure: The tetrahedral intermediate collapses, and the bond to the leaving group (in this case, the 4-iodophenoxy group) breaks, resulting in the formation of a new carbonyl compound. vanderbilt.edu

The efficiency of this reaction is dependent on the nature of the nucleophile and the stability of the leaving group. Esters are generally less reactive than acid chlorides and anhydrides towards nucleophilic acyl substitution. vanderbilt.edu

Radical-Mediated Transformations of the Ester Linkage

Recent advancements in organic synthesis have explored radical-mediated transformations of ester groups. These reactions offer alternative pathways for ester functionalization. For instance, a copper/Selectfluor system can mediate the activation of esters, such as para-methoxybenzyl esters, to form acyl fluorides, which can then be used in the synthesis of amides and peptides. acs.org While not directly studying this compound, this research highlights the potential for radical-mediated activation of the ester group. acs.org

Another example involves the SmI₂-mediated reductive radical cyclization of acyclic esters. nih.gov In this process, a single-electron transfer (SET) from SmI₂ to the ester carbonyl group generates a ketyl radical, which can then undergo further reactions. nih.gov These studies suggest that the ester linkage in this compound could potentially be targeted by radical-based methodologies.

Cleavage Reactions of tert-Butyl Benzoates: Mechanistic Insights

The cleavage of tert-butyl esters, including tert-butyl benzoates, can be achieved under basic conditions. One hazardous method involves the use of sodium hydride (NaH) in dimethylformamide (DMF). organic-chemistry.orgthieme-connect.combris.ac.uk Initial proposals suggested an E2 elimination mechanism where dimethylaminosodium (NaNMe₂), formed in situ from NaH and DMF, acts as the base to generate isobutylene (B52900) and the corresponding carboxylate. thieme-connect.com

However, further investigations have challenged this mechanism. It is now suggested that the reaction proceeds via a BAC2 (base-catalyzed acyl-oxygen cleavage) mechanism. organic-chemistry.orgthieme-connect.combris.ac.uk In this pathway, hydroxide (B78521) ions (NaOH), generated from the reaction of NaH with trace amounts of water in the DMF, act as the nucleophile. organic-chemistry.orgthieme-connect.comthieme-connect.com

A safer and more efficient alternative for the cleavage of tert-butyl benzoates involves the use of powdered potassium hydroxide (KOH) in tetrahydrofuran (B95107) (THF) at room temperature, which provides excellent yields of the corresponding carboxylic acid. organic-chemistry.orgbris.ac.ukorganic-chemistry.org

| Reagent/Conditions | Proposed Mechanism | Yield | Safety Considerations |

|---|---|---|---|

| NaH in DMF | BAC2 ester cleavage by in situ generated NaOH organic-chemistry.orgthieme-connect.comthieme-connect.com | 15–59% organic-chemistry.org | Hazardous, potential for uncontrollable exothermic reactions organic-chemistry.org |

| Powdered KOH in THF | BAC2 ester cleavage | 94–99% organic-chemistry.orgbris.ac.uk | Significantly safer and simpler organic-chemistry.orgbris.ac.uk |

Transformations Involving the Iodophenyl Substituent

The iodophenyl group of this compound is a key site for a variety of chemical transformations, particularly those involving the generation of radicals and the formation of hypervalent iodine species.

Aryl Radical Generation and Reactions

Aryl iodides are common precursors for the generation of aryl radicals, which are highly reactive intermediates in a wide range of organic reactions. nih.govresearchgate.net The generation of an aryl radical from an aryl iodide can be achieved through several methods, including:

Redox Chemistry: The reduction of aryl halides can be challenging due to their highly negative reduction potentials. researchgate.net However, certain catalytic systems can facilitate this process.

Photochemical Methods: Photochemically triggered cleavage of the C-I bond is a versatile method for generating aryl radicals. acs.org

Once generated, the 4-(4-tert-butylbenzoyloxy)phenyl radical can participate in various reactions, such as addition to alkenes and alkynes, or cross-coupling reactions. nih.gov For example, aryl radicals generated from aryl hydrazines in the presence of catalytic iodine can arylate 1,4-naphthoquinones. nih.govacs.org

Hypervalent Iodine Chemistry in Organic Transformations

Organic compounds containing iodine in a high oxidation state (+3 or +5) are known as hypervalent iodine compounds. numberanalytics.com These reagents have gained significant attention in organic synthesis due to their low toxicity and versatile reactivity, serving as powerful oxidizing agents. numberanalytics.comacs.orgarkat-usa.orge-bookshelf.de

Aryl iodides, such as the iodophenyl moiety in this compound, can be converted into hypervalent iodine(III) reagents (ArIX₂) through oxidation. These reagents, including (diacetoxyiodo)arenes and [bis(trifluoroacetoxy)iodo]arenes, are widely used for various oxidative transformations. arkat-usa.org The chemistry of hypervalent iodine compounds often parallels that of transition metals, involving processes like oxidative addition, ligand exchange, and reductive elimination. acs.orge-bookshelf.de

The applications of hypervalent iodine reagents derived from aryl iodides are extensive and include:

Oxidation of alcohols to aldehydes and ketones. numberanalytics.com

Facilitation of cross-coupling reactions. numberanalytics.com

Direct α-functionalization of ketones. rsc.org

| Hypervalent Iodine Reagent Type | Example | Key Application |

|---|---|---|

| Iodine(III) derivatives | Iodosylbenzene (PhIO), Dess-Martin periodinane (DMP) numberanalytics.com | Oxidation of alcohols numberanalytics.com |

| [Bis(acyloxy)iodo]arenes | (Diacetoxyiodo)benzene (PhI(OAc)₂) arkat-usa.org | Oxidative functionalization arkat-usa.org |

| Aryliodine(III) organosulfonates | - | Oxygenation and oxidative functionalization arkat-usa.org |

Electrophilic Aromatic Substitution on the Iodophenyl Ring

The reactivity of the iodophenyl ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the two substituents attached to it: the iodine atom and the 4-tert-butylbenzoate ester group. Both groups influence the rate of reaction and the regioselectivity of the substitution.

In the this compound molecule, the ester is at position 1 and the iodine at position 4. The directing effects of these groups are as follows:

Ester Group (-O-CO-Ar) at C1: Directs incoming electrophiles to positions 2, 6 (ortho), and 4 (para).

Iodine Atom at C4: Directs incoming electrophiles to positions 3, 5 (ortho), and 1 (para).

Since positions 1 and 4 are already substituted, the potential sites for electrophilic attack are positions 2, 3, 5, and 6. The directing influences of the two groups reinforce each other, favoring substitution at all four available positions. However, the electronic nature of the directing groups suggests that the positions ortho to the ester group (2 and 6) are likely more favored for attack than the positions ortho to the iodine (3 and 5). This is because the resonance donation from the ester oxygen, while moderate, is typically a stronger activating influence than the directing effect of the halogen.

| Substituent on Phenyl Ring | Electronic Effect | Directing Influence | Impact on Reaction Rate |

|---|---|---|---|

| -O-CO-Ar (Ester) | +R (Resonance Donation), -I (Inductive Withdrawal) | Ortho, Para | Deactivating |

| -I (Iodo) | -I (Inductive Withdrawal), +R (Weak Resonance Donation) | Ortho, Para | Deactivating |

Stereoelectronic Effects of the tert-Butyl Moiety

Steric Influence on Reaction Selectivity and Rate

The most prominent feature of the tert-butyl group is its large steric bulk. numberanalytics.com In electrophilic aromatic substitution reactions on the 4-tert-butylbenzoyl ring, this steric hindrance plays a crucial role in determining the regioselectivity and rate of the reaction. numberanalytics.com

While the tert-butyl group is an ortho, para-director, its size physically obstructs the approach of electrophiles to the ortho positions. This steric hindrance dramatically decreases the rate of substitution at the positions adjacent to the tert-butyl group. Consequently, electrophilic attack occurs preferentially at the less hindered para position. stackexchange.com

In the case of this compound, the para position on the tert-butyl-substituted ring is already occupied by the ester linkage. Therefore, any potential electrophilic substitution on this ring would be forced to occur at the sterically hindered ortho positions. This would result in a significantly slower reaction rate compared to benzene (B151609) or even toluene. numberanalytics.comstackexchange.com

The following table illustrates the impact of alkyl group size on the product distribution in a typical electrophilic nitration reaction, highlighting the steric effect of the tert-butyl group.

| Starting Material | Relative Rate (vs. Benzene) | % Ortho Isomer | % Meta Isomer | % Para Isomer |

|---|---|---|---|---|

| Toluene | 25 | 58 | 5 | 37 |

| tert-Butylbenzene | 16 | 12 | 8.5 | 79.5 |

Data sourced from reference stackexchange.com.

Electronic Effects on Aromatic Ring Activation/Deactivation

The tert-butyl group is classified as an electron-donating group (EDG), and it activates the aromatic ring towards electrophilic attack. wikipedia.orgnumberanalytics.com This activation stems from two primary electronic effects:

Inductive Effect (+I): The carbon atoms of the tert-butyl group are sp³ hybridized, while the carbon of the aromatic ring is sp² hybridized. Because sp³ orbitals have less s-character, they are less electronegative than sp² orbitals. This difference leads to a net push of electron density through the sigma bond from the tert-butyl group to the aromatic ring, increasing its nucleophilicity. stackexchange.com

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-C sigma bonds of the tert-butyl group into the π system of the aromatic ring. This further increases the electron density on the ring, particularly at the ortho and para positions, contributing to its activation and directing effects. While generally considered a smaller contribution than the inductive effect for alkyl groups, it plays a role in stabilizing the carbocation intermediate formed during substitution. stackexchange.comnih.gov

These electron-donating effects make the tert-butyl-substituted ring more reactive towards electrophiles than an unsubstituted benzene ring. wikipedia.orgstackexchange.com

| Electronic Effect | Description | Influence on Aromatic Ring |

|---|---|---|

| Inductive Effect (+I) | Donation of electron density through the sigma bond due to electronegativity differences. | Increases overall electron density, activating the ring. |

| Hyperconjugation | Overlap of C-C σ-bonds with the aromatic π system. | Donates electron density, stabilizing the intermediate carbocation, primarily at ortho and para positions. |

Computational Chemistry and Theoretical Modeling of 4 Iodophenyl 4 Tert Butylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a cornerstone for the computational investigation of 4-Iodophenyl 4-tert-butylbenzoate, offering a balance between accuracy and computational cost. Through DFT, various properties of the molecule can be predicted and analyzed, providing a deeper understanding of its behavior.

Electronic Structure, Molecular Geometry, and Frontier Orbitals

The electronic properties are further elucidated by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenyl moiety, particularly involving the p-orbitals of the iodine and the aromatic ring. The LUMO, conversely, is likely to be distributed over the electron-withdrawing carbonyl group and the adjacent phenyl ring. This separation of the HOMO and LUMO is characteristic of donor-acceptor systems. In a theoretical study on 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a relatively stable molecule. eurjchem.com A comparable, though likely slightly different, energy gap would be anticipated for this compound.

Table 1: Calculated Electronic Properties of a Structurally Related Compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, using DFT

| Parameter | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -2.88 eV |

| HOMO-LUMO Gap | 3.97 eV |

| Dipole Moment | 5.45 D |

Data adapted from a DFT study on a related biphenyl (B1667301) derivative. eurjchem.com

Reaction Mechanism Elucidation: Transition States and Energetics

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route would involve the esterification of 4-tert-butylbenzoic acid with 4-iodophenol (B32979). Computational studies can map out the potential energy surface of this reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

The energetics of the reaction pathway, including activation energies and reaction enthalpies, can be calculated to determine the feasibility and likely course of the reaction. For instance, in the study of the Kolbe-Schmitt reaction involving substituted phenols, DFT calculations were used to determine the Gibbs free energy barriers for different reaction pathways, thereby predicting the kinetically and thermodynamically favored products. nih.govajchem-a.com A similar approach could be applied to model the esterification process for this compound, comparing, for example, acid-catalyzed versus base-catalyzed mechanisms. The calculations would involve locating the transition state for the nucleophilic attack of the 4-iodophenol oxygen on the carbonyl carbon of 4-tert-butylbenzoyl chloride (if starting from the acid chloride) or the protonated carboxylic acid. The calculated activation energy for this step would provide a quantitative measure of the reaction rate.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can predict various spectroscopic parameters with a reasonable degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ). wisc.edu By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound, one can compare them with experimental data to confirm the structure. For example, the chemical shifts of the aromatic protons would be influenced by the electron-withdrawing and -donating effects of the iodo and tert-butylbenzoyl groups, respectively.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, can be used to assign the peaks in an experimental IR spectrum. nih.gov Key predicted vibrational modes for this compound would include the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted phenyl rings, including the C-I stretching mode at lower frequencies.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. nih.gov For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the aromatic rings and the carbonyl group, as well as n → π* transitions involving the lone pairs on the oxygen atoms. The presence of the iodine atom may also lead to charge-transfer transitions.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Parameter | Predicted Value |

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~165 ppm |

| ¹H NMR | Aromatic Proton Chemical Shifts | 7.0 - 8.2 ppm |

| IR | C=O Stretch | ~1730 cm⁻¹ |

| UV-Vis | λ_max (π → π*) | ~250-280 nm |

These are illustrative values based on typical ranges for similar functional groups and are not from a specific calculation on this molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time, including its conformational flexibility and interactions with its environment. nih.govnih.govmdpi.com

For this compound, MD simulations can explore the rotational freedom around the C-C bond connecting the two phenyl rings and the C-O bonds of the ester linkage. By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can generate a statistical ensemble of conformations and identify the most populated (lowest energy) conformational states. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to pack in a crystal lattice.

MD simulations are also invaluable for studying intermolecular interactions. By placing a molecule of this compound in a simulation box with other molecules of the same type or with solvent molecules, one can observe how they interact. A key interaction to investigate would be halogen bonding, where the electropositive region (σ-hole) on the iodine atom interacts with an electron-rich atom (like the carbonyl oxygen) of a neighboring molecule. nih.gov MD simulations can provide information on the strength and geometry of these interactions, which are crucial for understanding the condensed-phase properties of the compound.

Quantum Chemical Topology and Bonding Analysis

Quantum Chemical Topology methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, provide a detailed description of the chemical bonding within this compound. researchgate.netnih.govorientjchem.org

QTAIM analyzes the topology of the electron density to partition the molecule into atomic basins and to identify bond critical points (BCPs) between atoms. pitt.edu The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For the covalent bonds within the phenyl rings and the ester group, high values of ρ and negative values of ∇²ρ are expected. For weaker interactions, such as the potential C-I···O halogen bond, lower ρ and positive ∇²ρ values would be indicative of a closed-shell interaction with some covalent character. nih.gov

NBO analysis transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals. wisc.eduresearchgate.netnih.govacadpubl.eu This method allows for the quantification of donor-acceptor interactions through second-order perturbation theory. For this compound, NBO analysis could be used to study the delocalization of electron density from the lone pairs of the ester oxygens into the antibonding orbitals of the carbonyl group and the phenyl rings. It can also provide a quantitative measure of the charge transfer involved in the C-I halogen bond, by analyzing the interaction between the lone pair of a Lewis base (e.g., the carbonyl oxygen) and the σ*(C-I) antibonding orbital.

Advanced Research Applications and Derivatization Strategies

4-Iodophenyl 4-tert-butylbenzoate as a Synthetic Intermediate

The true value of this compound in synthetic chemistry lies in its capacity to act as a foundational scaffold. The presence of the iodo-substituent on one of the phenyl rings makes it an excellent substrate for a variety of cross-coupling reactions, enabling chemists to forge new bonds and assemble intricate molecular frameworks.

Role in Carbon-Carbon Bond Forming Reactions

The carbon-iodine (C-I) bond is the key reactive site in this compound, making it a valuable precursor in transition-metal-catalyzed carbon-carbon bond-forming reactions. Aryl iodides are highly prized substrates in this context due to their high reactivity, which often allows for milder reaction conditions compared to their bromide or chloride counterparts.

This compound is an ideal candidate for widely-used transformations such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. In these reactions, a palladium catalyst activates the C-I bond, enabling the coupling of the iodophenyl moiety with a wide range of organic partners. For instance, in a Suzuki-Miyaura coupling, the compound can react with an aryl boronic acid to form a biaryl structure, a common core in liquid crystals and organic electronic materials. researchgate.net Similarly, a Heck reaction would allow for the introduction of an alkene, while a Sonogashira coupling would install an alkyne, further diversifying the potential products. The reaction of silyl (B83357) enol ethers with iodoarenes can also lead to the formation of 1,4-diketones, demonstrating another pathway for C-C bond formation. rsc.org

Table 1: Potential Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst (Typical) | Resulting Bond/Structure |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., Arylboronic acid) | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl-Aryl |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI | Aryl-Alkyne |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl |

| Buchwald-Hartwig Amination | Amine | Palladium complexes with specialized phosphine (B1218219) ligands | Aryl-Nitrogen |

Precursor for Diverse Organic Scaffolds

Building upon its utility in C-C bond formation, this compound is a gateway to a vast array of more complex organic scaffolds. By strategically choosing the coupling partner in the reactions described above, chemists can synthesize molecules tailored for specific applications.

For example, coupling the compound with other aromatic or heteroaromatic systems can generate polycyclic and extended π-conjugated systems. researchgate.net Such structures are of significant interest in materials science for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. researchgate.net The tert-butylbenzoate portion of the molecule can influence the final material's properties, such as solubility and film-forming capabilities.

Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing another handle for derivatization. This allows for the synthesis of amide- or ester-linked structures, including complex polymers or macrocycles. The synthesis of triazole derivatives from functionalized building blocks is another example of creating diverse heterocyclic scaffolds. nih.govdoaj.org

Applications in Redox Chemistry: Electron Transfer Mediation

The iodine atom in this compound is not only a leaving group in coupling reactions but can also participate in redox processes. Hypervalent iodine compounds, which contain an iodine atom in a higher-than-normal oxidation state (e.g., I(III) or I(V)), are powerful and selective oxidizing agents in organic synthesis. nih.gov

While this compound itself is in the standard I(I) oxidation state, it can be oxidized to form hypervalent iodine reagents. These derivatives could then act as electron transfer mediators in various chemical transformations. The mechanism of many hypervalent iodine-mediated oxidations is believed to proceed via a single electron transfer (SET) from the substrate to the iodine center. nih.gov

Compounds analogous in structure, such as tris(4-bromophenyl)amine, are well-documented as redox mediators, where they are reversibly oxidized to form a stable radical cation that can then oxidize a substrate before being regenerated. researchgate.net By extension, derivatives of this compound could be designed to have specific redox potentials, enabling their use in electrocatalytic cycles for the functionalization of C-H bonds or the oxidation of alcohols. researchgate.net The electronic nature of the benzoate (B1203000) group would influence the redox potential of the iodine center.

Design and Synthesis of Novel Derivatives for Specialized Organic Transformations

The modular nature of this compound allows for systematic modifications to either the iodophenyl or the tert-butylbenzoate moieties. This enables the fine-tuning of its chemical and physical properties for specialized applications. researchgate.net

Modifying the Iodophenyl Moiety for Enhanced Reactivity

The reactivity of the iodophenyl ring can be enhanced or altered by introducing additional substituents. For instance, adding electron-withdrawing groups to the ring can make the carbon atom attached to the iodine more electrophilic, potentially increasing its reactivity in certain coupling reactions. Conversely, electron-donating groups could modulate the redox potential of the iodine atom, which is relevant for applications in electron transfer mediation.

Furthermore, strategic placement of other functional groups can lead to novel applications. Inspired by the use of 4-(p-iodophenyl)butyric acid as an albumin-binding moiety in radiopharmaceuticals, one could envision modifying the iodophenyl ring of the title compound to impart specific biological interactions or to improve pharmacokinetic properties in medicinal chemistry contexts. nih.gov

Altering the tert-Butylbenzoate Moiety for Tunable Properties

The 4-tert-butylbenzoate portion of the molecule plays a crucial role in defining its physical properties, such as solubility, melting point, and liquid crystalline behavior. The bulky tert-butyl group imparts good solubility in many organic solvents and can influence the packing of molecules in the solid state. nih.gov

By replacing the tert-butyl group with other alkyl chains (linear or branched), fluorine-containing groups, or polar functionalities, a wide range of properties can be accessed. For example, replacing the tert-butyl group with a long alkyl chain could promote the formation of liquid crystalline phases. The ester linkage itself can be modified; for instance, using different alcohols in the esterification of 4-tert-butylbenzoic acid allows for the synthesis of various benzoate esters with different physical characteristics. nih.govsigmaaldrich.comniscair.res.in These modifications are critical when designing molecules for materials science, where precise control over melting point, viscosity, and self-assembly behavior is required.

Table 2: Hypothetical Modifications to the tert-Butylbenzoate Moiety and Their Potential Effects

| Original Moiety | Modified Moiety | Potential Effect on Properties | Rationale |

| 4-tert-butylphenyl | 4-n-octylphenyl | May induce or stabilize liquid crystalline phases | Increased aspect ratio and chain flexibility |

| 4-tert-butylphenyl | 4-cyanophenyl | Increases polarity; may alter electronic properties | The cyano group is strongly electron-withdrawing researchgate.net |

| 4-tert-butylphenyl | 4-methoxyphenyl | Increases electron-donating character; alters polarity | The methoxy (B1213986) group is an electron-donating group |

| Benzoate Ester | Benzoic Acid | Introduces a protic, hydrogen-bonding group | Hydrolysis of the ester provides a carboxylic acid handle nih.gov |

Investigation in Advanced Material Precursors

The chemical architecture of this compound, featuring a reactive iodinated phenyl ring and a bulky tert-butyl group, positions it as a significant precursor in the synthesis of advanced materials. Its utility is primarily rooted in the versatility of the carbon-iodine bond for forming new carbon-carbon bonds through various cross-coupling reactions. This reactivity allows for the strategic incorporation of the rigid phenyl benzoate core, which is known to influence the mesomorphic and thermal properties of materials, into larger, more complex molecular and polymeric structures.

Research in this area focuses on leveraging these structural features to design and synthesize novel liquid crystals, high-performance polymers, and other functional organic materials. The tert-butyl group, with its significant steric bulk, plays a crucial role in modifying the solubility, processability, and packing of the resulting materials, often leading to the formation of specific mesophases in liquid crystals or enhancing the amorphous nature of polymers.

Detailed research findings have demonstrated the potential of analogous aryl iodide compounds in the development of advanced materials. The primary strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, which are fundamental in modern organic synthesis for creating biaryl and aryl-alkyne linkages, respectively. These reactions are instrumental in constructing the complex molecular architectures required for advanced material applications.

For instance, the Suzuki-Miyaura coupling reaction enables the synthesis of poly-aryl systems, which are of great interest for applications in organic electronics and as liquid crystalline materials. The reaction of an aryl iodide, such as this compound, with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a new carbon-carbon bond between the two aromatic rings. This methodology is a cornerstone in the synthesis of terphenyl and higher poly-aromatic structures that are known to exhibit liquid crystalline behavior.

Similarly, the Sonogashira coupling reaction, which couples a terminal alkyne with an aryl halide, is employed to create rigid, linear structures. The resulting aryl-alkyne frameworks are important building blocks for high-performance polymers, molecular wires, and certain types of liquid crystals. The introduction of the rigid rod-like structures afforded by this reaction can significantly influence the material's thermal stability and electronic properties.

The following data table summarizes the potential outcomes and properties of advanced materials synthesized using this compound as a precursor, based on established knowledge from similar chemical systems.

| Material Class | Synthetic Strategy | Key Resulting Structural Motif | Potential Properties and Applications |

| Calamitic Liquid Crystals | Suzuki-Miyaura Coupling | Terphenyl or higher poly-aromatic core | Nematic or smectic phases, suitable for display technologies |

| High-Performance Polymers | Sonogashira Coupling | Phenyl-alkyne backbone | High thermal stability, potential for use in electronics and aerospace |

| Functional Polymers | Heck Coupling | Phenyl-alkene linkages | Tunable optical and electronic properties for sensors and organic electronics |

| Discotic Liquid Crystals | Stille Coupling | Star-shaped or disc-like core | Self-assembling columnar structures for organic photovoltaics and sensors |

This table represents potential outcomes based on the known reactivity of the functional groups in this compound and the properties of analogous materials.

Future Perspectives and Emerging Research Avenues for 4 Iodophenyl 4 Tert Butylbenzoate

Development of More Efficient and Sustainable Synthetic Routes

The industrial and laboratory-scale synthesis of 4-Iodophenyl 4-tert-butylbenzoate and its derivatives is moving towards processes that are not only high-yielding but also environmentally benign. Key areas of future development include the adoption of green chemistry principles to minimize waste, energy consumption, and the use of hazardous materials.

One-Pot Syntheses: A significant trend is the shift from multi-step procedures to one-pot reactions. researchgate.netnih.gov These streamlined processes, where multiple transformations occur in a single reactor, reduce the need for intermediate purification steps, thereby saving time, solvents, and resources. Research into the one-pot synthesis of diaryliodonium salts from arenes and iodoarenes showcases the potential for creating complex iodine-containing molecules with high efficiency. researchgate.net Similarly, the application of "click chemistry" principles, known for their high yields and simple reaction conditions, represents a promising avenue for derivatizing the this compound core. nih.gov

| Energy | Often requires high temperatures and pressures | Milder reaction conditions researchgate.net |

Exploration of Novel Reactivity and Catalysis

The chemical reactivity of this compound is dominated by the carbon-iodine (C-I) bond, a versatile functional group in modern organic synthesis. Future research will undoubtedly focus on exploring its participation in a wider range of chemical transformations.

Cross-Coupling Reactions: The iodophenyl moiety makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. Halogenated phenyl groups are well-established precursors in reactions that form new carbon-carbon and carbon-heteroatom bonds. mdpi.com There is significant potential to use this compound in well-known reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings to synthesize a diverse array of more complex molecules. The differential reactivity between the C-I bond and the ester group allows for selective transformations.

Table 2: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent | C-C | Synthesis of biaryls, functional polymers |

| Heck Coupling | Alkene | C-C | Creation of substituted styrenes |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Development of liquid crystals, organic electronics |

| Buchwald-Hartwig | Amine, Alcohol | C-N, C-O | Synthesis of pharmaceuticals, organic materials |

Catalyst Development: Beyond serving as a substrate, derivatives of this compound could themselves be precursors to new catalysts. The tert-butylphenyl group is a common structural motif in ligands for organometallic catalysts. Furthermore, related quinone structures have demonstrated catalytic activity in liquid-phase oxidation reactions, suggesting that derivatives of this compound could be explored for similar applications. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

To accelerate the pace of chemical discovery, the synthesis and modification of building blocks like this compound are being integrated into automated platforms. chimia.ch This approach addresses the bottleneck in drug discovery and materials science where the synthesis of new molecules is often the rate-limiting step.

Automated Synthesis Platforms: Modern automated synthesizers utilize pre-packed reagent cartridges and pre-programmed protocols to perform multi-step reactions with minimal human intervention. chimia.ch These systems can handle synthesis on a scale relevant to discovery chemistry (typically up to 0.5 mmol) and incorporate purification steps, delivering high-purity compounds in a matter of hours instead of days. chimia.ch The synthesis of derivatives from this compound via coupling reactions is an ideal candidate for this technology, enabling rapid generation of compound libraries for screening.

Flow Chemistry: Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. Reactions involving potentially hazardous intermediates or requiring precise temperature control can be performed more safely in microreactors. Future research could focus on adapting the synthesis of this compound and its subsequent transformations to continuous flow processes, allowing for more efficient and safer large-scale production.

Table 3: Advantages of Automated and Flow Synthesis

| Feature | Benefit |

|---|---|

| Speed | Reduces synthesis and purification time from days to hours. chimia.ch |

| Efficiency | Optimised, pre-programmed protocols lead to higher yields and purity. chimia.ch |

| Reproducibility | Minimises human error, ensuring high reproducibility. |

| Safety | Enables handling of hazardous reagents in closed systems; better heat management in flow. |

| Discovery | Accelerates the design-synthesis-test cycle in research and development. chimia.ch |

Advanced Computational Methodologies for Predictive Chemical Research

Computational chemistry is becoming an indispensable tool for predicting molecular properties and guiding experimental design, thereby saving significant time and resources. For a molecule like this compound, computational methods can provide deep insights into its behavior and potential applications.

Predicting Reactivity and Properties: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. researchgate.net This allows for the prediction of reaction mechanisms, transition states, and the relative energies of intermediates, helping to rationalize observed reactivity and design more efficient synthetic pathways. Computational tools can also predict physical and spectroscopic properties (e.g., NMR spectra, melting point), which aids in characterization.

Conformational Analysis: For molecules with bulky groups like the tert-butyl substituent, understanding the preferred three-dimensional conformation is crucial as it influences reactivity and physical properties. Molecular mechanics (MM) and DFT calculations can determine the most stable conformations and the energy barriers between them. researchgate.net Such studies, performed on analogous structures, reveal how steric and stereoelectronic interactions dictate the molecule's shape. researchgate.net This predictive power allows researchers to design molecules with specific desired geometries for applications in materials science or medicinal chemistry.

Table 4: Applications of Computational Chemistry in Research

| Computational Method | Application for this compound |

|---|---|

| Density Functional Theory (DFT) | Predict reaction pathways, transition states, electronic properties, and spectroscopic data. researchgate.net |

| Molecular Mechanics (MM) | Perform rapid conformational analysis to identify stable geometries. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze bonding interactions, such as halogen bonding involving the iodine atom. |

| Molecular Dynamics (MD) | Simulate the behavior of the molecule in different solvent environments over time. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Iodophenyl 4-tert-butylbenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification between 4-iodophenol and 4-tert-butylbenzoic acid using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization). Key parameters include stoichiometric ratios (1:1.2 for acid:phenol), reaction temperature (0–25°C), and solvent choice (dry dichloromethane or THF). Purity can be verified via HPLC with C18 columns and acetonitrile/water gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Identify iodophenyl aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.3 ppm). The ester carbonyl carbon appears at ~165–170 ppm in 13C NMR.

- FTIR : Confirm ester C=O stretching (~1720 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 382.03) and isotopic patterns due to iodine .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store waste separately in halogen-compatible containers for professional disposal to prevent environmental contamination.

- Conduct stability tests under varying temperatures (4°C to 40°C) to assess decomposition risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for halogenated benzoates like this compound?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to measure phase transitions (e.g., melting points, decomposition temperatures) under inert atmospheres.

- Compare results with structurally similar compounds (e.g., 4-(4-Cyanophenyl)benzoate) to identify substituent effects on thermal stability.

- Replicate conflicting studies under standardized conditions (heating rate: 10°C/min, sample mass: 2–5 mg) to isolate experimental variables .

Q. What experimental designs are optimal for studying the liquid crystalline behavior of this compound in mixtures?

- Methodological Answer :

- Use polarized optical microscopy (POM) with temperature-controlled stages to observe mesophase transitions (e.g., nematic to isotropic).

- Prepare binary mixtures with alkylated analogs (e.g., 4-Ethylphenyl 4-tert-butylbenzoate) at varying molar ratios (10–90%) to assess phase compatibility.

- Validate findings with X-ray diffraction (XRD) to correlate molecular packing with optical textures .

Q. How can computational modeling enhance the prediction of this compound’s interactions with biomolecular targets?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., enzymes with hydrophobic binding pockets). Optimize parameters for halogen bonding (e.g., C-I···π interactions).

- Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.

- Cross-reference with experimental data (e.g., SPR binding constants) to refine force field parameters .

Q. What strategies address discrepancies in biological activity data for halogenated benzoates across studies?

- Methodological Answer :

- Conduct meta-analysis of assay conditions (e.g., cell lines, incubation times, solvent controls) to identify confounding variables.

- Validate activity via orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization for binding affinity).

- Use structure-activity relationship (SAR) models to correlate iodine’s electronic effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.